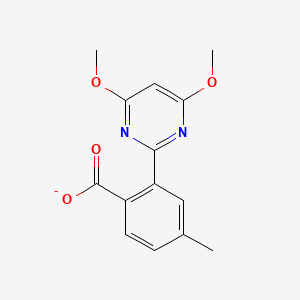
4-Methyl (4,6-dimethoxypyrimidin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl (4,6-dimethoxypyrimidin-2-yl)benzoate is a chemical compound known for its applications in various scientific fields. It is a white to light yellow, fine crystalline powder . This compound is often used in the synthesis of other chemicals and has significant importance in the field of agrochemicals, particularly as a herbicide.
Preparation Methods
The synthesis of 4-Methyl (4,6-dimethoxypyrimidin-2-yl)benzoate involves several steps. One common method includes the reaction of 2-amino-4,6-dimethoxypyrimidine with methyl 4-methylbenzoate in the presence of a suitable catalyst . The reaction conditions typically involve heating the reactants in a solvent such as tetrahydrofuran (THF) under an inert atmosphere. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
4-Methyl (4,6-dimethoxypyrimidin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Methyl (4,6-dimethoxypyrimidin-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including its role as a herbicide.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl (4,6-dimethoxypyrimidin-2-yl)benzoate involves its interaction with specific molecular targets. In the case of its use as a herbicide, it inhibits the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of plant growth and ultimately plant death .
Comparison with Similar Compounds
4-Methyl (4,6-dimethoxypyrimidin-2-yl)benzoate can be compared with other similar compounds such as:
Methyl (4,6-dimethoxypyrimidin-2-yl)carbamate: This compound has similar structural features but different functional groups, leading to different chemical properties and applications.
Bensulfuron-methyl: Another sulfonylurea herbicide with a similar pyrimidine ring structure but different substituents, resulting in varied herbicidal activities.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and chemical properties.
Properties
Molecular Formula |
C14H13N2O4- |
|---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
2-(4,6-dimethoxypyrimidin-2-yl)-4-methylbenzoate |
InChI |
InChI=1S/C14H14N2O4/c1-8-4-5-9(14(17)18)10(6-8)13-15-11(19-2)7-12(16-13)20-3/h4-7H,1-3H3,(H,17,18)/p-1 |
InChI Key |
VNXLVWBUCWFGLY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)[O-])C2=NC(=CC(=N2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















